2-(2-Thienyl)-1H-indole-3-carbaldehyde
Description
Contextualization within Indole (B1671886) and Thiophene (B33073) Heterocyclic Systems
The indole nucleus is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. Its bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole ring, imparts a high degree of aromaticity and electron density, making it a privileged scaffold in drug discovery. Similarly, thiophene, a five-membered aromatic ring containing a sulfur atom, is another important heterocycle frequently incorporated into organic materials and pharmaceuticals due to its electronic properties and metabolic stability.
Significance of Aldehyde Functionality at the Indole C3 Position in Chemical Synthesis
The C3 position of the indole ring is the most nucleophilic and thus the most reactive site for electrophilic substitution. The introduction of an aldehyde group at this position, as seen in 2-(2-Thienyl)-1H-indole-3-carbaldehyde, is of paramount synthetic importance. Indole-3-carbaldehydes are versatile intermediates that can undergo a wide range of chemical reactions. ekb.egresearchgate.net The aldehyde group can be easily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. wikipedia.org
Furthermore, the carbonyl group of the aldehyde readily participates in condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds. researchgate.net This reactivity allows for the elaboration of the indole scaffold and the construction of more complex molecular architectures. Indole-3-carboxaldehyde (B46971) and its derivatives are key precursors for the synthesis of a diverse range of heterocyclic compounds and biologically active molecules, including indole alkaloids. ekb.egresearchgate.net
Synthesis and Properties
A plausible and widely utilized method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2-(2-thienyl)-1H-indole, which can be achieved through the Fischer indole synthesis. alfa-chemistry.compharmaguideline.comthermofisher.comwikipedia.org This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone, in this case, 2-acetylthiophene.
The subsequent and final step is the introduction of the aldehyde group at the C3 position of the 2-(2-thienyl)-1H-indole. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. nih.govrsc.orgchemistrysteps.com This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole ring. rsc.org This method has been successfully used for the C-3 formylation of 2-arylindoles. nih.govrsc.org
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H9NOS | PubChem nih.gov |
| Molecular Weight | 227.28 g/mol | PubChem nih.gov |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Detailed Research Findings
The aldehyde functionality at the C3 position of the indole ring is a key feature that dictates the reactivity of this compound. This group is known to participate in a variety of chemical transformations, making it a valuable synthon in organic synthesis. For instance, indole-3-carbaldehydes can undergo condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. researchgate.net This reaction allows for the extension of the carbon chain at the C3 position and the introduction of new functional groups.
Furthermore, the aldehyde can serve as a precursor for the synthesis of various heterocyclic systems fused to the indole core. The reactivity of the aldehyde group, in concert with the nucleophilic nitrogen of the indole, allows for the construction of novel polycyclic aromatic systems.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-8-10-9-4-1-2-5-11(9)14-13(10)12-6-3-7-16-12/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFPUXZLONTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Thienyl 1h Indole 3 Carbaldehyde and Its Precursors
Direct Formylation Strategies for the 1H-Indole Core
Formylation of the indole (B1671886) ring is a critical step in the synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, with the C-3 position being the most reactive site.
The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the 3-formylation of indoles. pcbiochemres.com It is widely regarded as superior to many other methods due to its simplicity, nearly quantitative yields, and the high purity of the resulting aldehyde product. orgsyn.orgekb.eg
The reaction involves treating the indole substrate, in this case, 2-(thiophen-2-yl)-1H-indole, with a Vilsmeier reagent. This reagent is an electrophilic chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The mechanism begins with the reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent. youtube.com The electron-rich indole C-3 position then attacks this electrophile, leading to the formation of an iminium ion intermediate. wikipedia.orgyoutube.com Subsequent hydrolysis of this intermediate during aqueous workup yields the final 3-formylindole product. wikipedia.org
Vilsmeier-Haack Reaction Conditions
| Reactant | Reagents | Solvent | Conditions | Yield | Reference |
| Indole (General) | DMF, POCl₃ | Dimethylformamide | 0°C to 35°C, then basic workup | ~97% | orgsyn.org |
| Indole (General) | Tertiary Amides, POCl₃ | Varies | Varies | High | pcbiochemres.com |
| Electron-Rich Arenes | DMF, POCl₃ | Varies | Varies | Good | organic-chemistry.org |
While the Vilsmeier-Haack reaction is predominant, other formylation methods have been applied to the indole core, each with distinct characteristics. ekb.eg
Reimer-Tiemann Reaction : This method involves the reaction of an electron-rich aromatic compound with chloroform (B151607) in a strongly basic aqueous solution. wikipedia.org The reactive species is dichlorocarbene, generated in situ from chloroform and hydroxide. wikipedia.orgnrochemistry.com While used for indoles, the reaction can be complex, sometimes resulting in side products like 3-chloropyridines through ring expansion, in addition to the desired aldehyde. wikipedia.orgresearchgate.net
Grignard Reaction : Formylation can be achieved by first converting the indole into its Grignard reagent (indolylmagnesium halide) by reaction with a suitable Grignard reagent (e.g., ethylmagnesium bromide). This nucleophilic species is then treated with a formylating agent, such as ethyl formate, to introduce the aldehyde group.
Sommelet Reaction : This is a more indirect route that can be used to prepare indole-3-aldehyde from gramine (B1672134) (3-((dimethylamino)methyl)-1H-indole). orgsyn.orgekb.eg The reaction typically involves treatment with hexamethylenetetramine. ekb.eg
Comparison of Indole Formylation Methods
| Method | Key Reagents | Reactive Species | Primary Position | Key Features/Drawbacks | Reference |
| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion | C-3 | High yield, high purity, widely applicable. | pcbiochemres.comorgsyn.org |
| Reimer-Tiemann | CHCl₃, NaOH | Dichlorocarbene | C-3 | Can lead to ring-expansion byproducts. | wikipedia.orgresearchgate.net |
| Grignard | R-MgX, Formylating Agent | Indolyl Grignard | C-3 | Requires pre-formation of the Grignard reagent. | ekb.eg |
| Sommelet | Gramine, Hexamethylenetetramine | Varies | C-3 | Requires a specific starting material (gramine). | orgsyn.orgekb.eg |
Strategies for Introducing the 2-Thienyl Moiety
The formation of the carbon-carbon bond between the C-2 position of the indole ring and the C-2 position of the thiophene (B33073) ring is the foundational step in the synthesis.
Modern synthetic chemistry offers several powerful methods for constructing such bi-aryl linkages. Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura reaction is a versatile choice, involving the coupling of an organoboron reagent with an organohalide. semanticscholar.org For this specific framework, the reaction would typically involve coupling a 2-haloindole (e.g., 2-bromo-1H-indole) with thiophene-2-boronic acid or one of its esters, catalyzed by a palladium complex.
Alternative strategies include the Fischer indole synthesis , which would involve reacting a suitable phenylhydrazine (B124118) with 2-acetylthiophene. Another approach is the Bartoli indole synthesis , which constructs the indole ring from an ortho-substituted nitroarene and a vinyl Grignard reagent. wikipedia.orgjk-sci.com
The compound 2-(thiophen-2-yl)-1H-indole is a crucial precursor for the final formylation step. researchgate.net Its synthesis is most commonly achieved via a Suzuki coupling reaction between a protected 2-bromoindole and thiophene-2-boronic acid. The protection of the indole nitrogen (e.g., as a tosyl or BOC group) is often necessary to prevent side reactions and improve the efficiency of the coupling, followed by a deprotection step to yield the free N-H indole.
Multi-Step Synthesis Pathways Leading to the Title Compound
The most logical and efficient pathway to this compound combines the strategies discussed above. The synthesis commences with the formation of the key intermediate, 2-(thiophen-2-yl)-1H-indole, which is then subjected to regioselective formylation.
A representative multi-step synthesis would proceed as follows:
Protection and Halogenation : Start with commercially available indole, protect the nitrogen atom, and then selectively introduce a bromine or iodine atom at the C-2 position.
Suzuki Coupling : React the resulting 2-haloindole derivative with thiophene-2-boronic acid in the presence of a palladium catalyst and a base to form the C-C bond, yielding N-protected 2-(thiophen-2-yl)-1H-indole.
Deprotection : Remove the protecting group from the indole nitrogen to furnish the key intermediate, 2-(thiophen-2-yl)-1H-indole.
Vilsmeier-Haack Formylation : Subject the intermediate to the Vilsmeier-Haack reaction using DMF and POCl₃, followed by hydrolysis, to introduce the aldehyde group specifically at the C-3 position, yielding the final product, this compound.
This sequence leverages the high efficiency and regioselectivity of both the Suzuki coupling for framework construction and the Vilsmeier-Haack reaction for formylation.
Reactivity and Derivatization of 2 2 Thienyl 1h Indole 3 Carbaldehyde
Chemical Transformations Involving the Aldehyde Group
The aldehyde functional group is a key site for a multitude of chemical reactions, enabling the extension of the molecule and the introduction of new functionalities.
Condensation Reactions (e.g., Knoevenagel, with Hydrazines, Semicarbazones)
The aldehyde group of 2-(2-thienyl)-1H-indole-3-carbaldehyde is amenable to condensation reactions with various nucleophiles. While specific studies on this particular molecule are not extensively documented, the reactivity can be inferred from the well-established chemistry of indole-3-carbaldehydes.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine, to yield α,β-unsaturated products. acgpubs.orgacgpubs.orgwikipedia.orgnih.gov For this compound, this reaction would provide a route to a variety of derivatives with extended conjugation. A general scheme for this reaction is the condensation of an indole-3-carboxaldehyde (B46971) with an active methylene compound, which has been demonstrated with various indole (B1671886) substrates. acgpubs.orgacgpubs.orgamazonaws.com
Reaction with Hydrazines and Semicarbazones: The aldehyde readily reacts with hydrazine (B178648) and its derivatives to form hydrazones, and with semicarbazide (B1199961) to form semicarbazones. scilit.comcsic.esresearchgate.netaku.edu.trresearchgate.net These reactions are typically catalyzed by a small amount of acid. The resulting products are often crystalline solids and serve as useful derivatives for characterization. The synthesis of indole-3-carbaldehyde semicarbazone derivatives has been reported with satisfactory yields (56–76%). csic.es
Table 1: Examples of Condensation Reactions with Indole-3-carbaldehydes
| Reactant | Product Type | Catalyst | Reference |
|---|---|---|---|
| Active Methylene Compounds | α,β-Unsaturated Ketones/Esters | Basic (e.g., piperidine) | acgpubs.orgacgpubs.orgwikipedia.orgnih.gov |
| Hydrazine Derivatives | Hydrazones | Acidic | scilit.comcsic.esresearchgate.netaku.edu.trresearchgate.net |
| Semicarbazide | Semicarbazones | Acidic | scilit.comcsic.esresearchgate.net |
Oxidation to Carboxylic Acid Derivatives
The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(2-thienyl)-1H-indole-3-carboxylic acid. Various oxidizing agents can be employed for this transformation, and the reaction is a fundamental conversion in organic synthesis. researchgate.netekb.eg This carboxylic acid derivative can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.
C-C and C-N Coupling Reactions
Modifications of the Indole Nitrogen (N1 Position)
The nitrogen atom of the indole ring is a nucleophilic site and can be readily functionalized through alkylation, acylation, and other substitution reactions. ekb.egresearchgate.net
N-Alkylation and N-Acylation: The indole nitrogen can be alkylated using various alkyl halides in the presence of a base. Similarly, acylation can be achieved using acyl chlorides or anhydrides. A simple and efficient method for N-alkylation of indole-3-carbaldehyde derivatives has been reported using a mixture of bases in DMF under both conventional heating and microwave irradiation conditions. researchgate.net These modifications can significantly alter the electronic properties and steric hindrance of the molecule, influencing its biological activity and chemical reactivity.
Table 2: Conditions for N-Functionalization of Indole-3-carbaldehydes
| Reaction Type | Reagents | Conditions | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., KOH/K2CO3) | DMF, Conventional or Microwave Heating | researchgate.net |
| N-Acylation | Acyl Halide/Anhydride, Base | - | ekb.eg |
Functionalization of the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. chemicalbook.comwikipedia.org The position of substitution on the thiophene ring will be directed by the electron-donating effect of the indole moiety. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These reactions would introduce substituents onto the thiophene ring, further expanding the chemical diversity of the derivatives. The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic substitution. chemicalbook.com
Employment in Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid generation of complex molecules. nih.govrsc.orgresearchgate.netwindows.net Indole derivatives are frequently used as components in MCRs to construct diverse heterocyclic scaffolds. researchgate.net this compound, with its reactive aldehyde group and indole nucleus, is a prime candidate for participation in various MCRs, such as the Ugi, Passerini, or Biginelli reactions, to generate novel and complex molecular architectures. nih.gov
Advanced Spectroscopic Characterization of 2 2 Thienyl 1h Indole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy In the proton (¹H) NMR spectrum of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, distinct signals are expected for each unique proton. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can vary with solvent and concentration. youtube.com The aldehyde proton (CHO) is also highly deshielded and expected as a sharp singlet around δ 9.9-10.1 ppm. rsc.orgrsc.org
The protons on the fused benzene (B151609) ring of the indole nucleus (H-4, H-5, H-6, and H-7) would resonate in the aromatic region (δ 7.0-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. youtube.com Similarly, the three protons of the thiophene (B33073) ring would appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of a 2-substituted thiophene. rsc.org
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H (Indole) | > 10.0 | Broad Singlet | Exchangeable with D₂O. |
| C-H (Aldehyde) | 9.9 - 10.1 | Singlet | Highly deshielded by the carbonyl group. |
| H-4 (Indole) | ~8.3 - 8.5 | Doublet/Multiplet | Deshielded by proximity to the aldehyde and thiophene ring. |
| H-5, H-6 (Indole) | ~7.2 - 7.5 | Multiplets | Typical aromatic region for indole benzene ring protons. |
| H-7 (Indole) | ~7.5 - 7.7 | Doublet/Multiplet | Typical aromatic region for indole benzene ring protons. |
| H-3', H-4', H-5' (Thiophene) | ~7.1 - 7.8 | Multiplets | Chemical shifts are characteristic of a 2-substituted thiophene ring. |
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, expected to appear at δ 184-186 ppm. rsc.org The carbons of the indole and thiophene rings would resonate between δ 110-140 ppm. rsc.orgoregonstate.edu The carbon atom at the junction of the two rings (C-2) would be significantly affected by both heterocyclic systems.
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Aldehyde) | 184 - 186 | Most downfield signal. |
| C-2 (Indole) | ~138 - 142 | Substituted with thiophene, deshielded. |
| C-3 (Indole) | ~118 - 122 | Substituted with carbaldehyde. |
| Indole Quaternary (C-3a, C-7a) | 125 - 138 | Bridgehead carbons. |
| Indole Aromatic (C-4, C-5, C-6, C-7) | 111 - 125 | Signals for the benzene part of the indole. |
| Thiophene Quaternary (C-2') | ~135 - 140 | Point of attachment to the indole ring. |
| Thiophene Aromatic (C-3', C-4', C-5') | 125 - 130 | Signals for the thiophene ring carbons. |
COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons, helping to trace the connectivity within the indole and thiophene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the aldehyde proton to C-3 and C-3a of the indole, and correlations between the thiophene protons and the indole C-2, which would unequivocally confirm the connectivity between the two heterocyclic rings. clockss.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. asianpubs.orgresearchgate.net
FT-IR Spectroscopy The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, medium-intensity band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. mdpi.com The C-H stretching of the aromatic rings appears just above 3000 cm⁻¹. The most prominent and diagnostic peak is the C=O stretching vibration of the conjugated aldehyde, anticipated in the region of 1650-1670 cm⁻¹. researchgate.net The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=C aromatic stretching, C-N stretching, and vibrations of the thiophene ring, including C-S stretching modes. mdpi.comuestc.edu.cn
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | 3300 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aldehyde C-H Stretch | 2750 - 2850 | Weak (often two bands) |
| C=O Stretch (Conjugated Aldehyde) | 1650 - 1670 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
| C-N Stretch | 1300 - 1350 | Medium |
| C-S Stretch (Thiophene) | 600 - 800 | Weak to Medium |
Raman Spectroscopy Raman spectroscopy would provide complementary vibrational data. Due to the different selection rules, vibrations that are weak in the IR spectrum, such as the symmetric stretching of the aromatic rings, may appear strong in the Raman spectrum. This can be particularly useful for analyzing the skeletal vibrations of the fused ring system.
Mass Spectrometry (MS, ESI-MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, typically generating a protonated molecular ion [M+H]⁺, which confirms the molecular weight. nih.gov
For this compound (MW = 227.28), ESI-MS in positive ion mode would show a prominent peak at m/z 228.29, corresponding to the [M+H]⁺ ion. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. researchgate.net A likely initial fragmentation step would be the neutral loss of carbon monoxide (CO, 28 Da) from the aldehyde group, a common pathway for aromatic aldehydes, leading to a fragment ion at m/z 200. massbank.eunist.gov Further fragmentation could involve cleavage of the bond between the indole and thiophene rings.
| m/z | Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 228 | [M+H]⁺ | Protonated molecular ion. |
| 200 | [M+H - CO]⁺ | Loss of neutral carbon monoxide from the aldehyde. |
| 116 | [Indole fragment]⁺ | Cleavage of the C2-C2' bond, resulting in a protonated indole fragment. |
| 83 | [Thiophene fragment]⁺ | Cleavage of the C2-C2' bond, resulting in a thiophene fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals. For conjugated systems, the most significant transitions are π→π*.
The structure of this compound features an extensive conjugated system encompassing the indole ring, the thiophene ring, and the carbonyl group. This extended conjugation is expected to result in strong absorption bands at longer wavelengths (a bathochromic or red shift) compared to its parent constituents. For instance, indole-3-acetaldehyde shows maxima around 244, 260, and 300 nm. researchgate.net The addition of the thiophene ring in conjugation at the C-2 position would likely shift these main absorption bands to well above 300 nm, potentially extending into the near-visible region. The n→π* transition of the carbonyl group, which is typically weak, may be observed as a shoulder at an even longer wavelength.
| Expected λ_max (nm) | Transition Type | Notes |
|---|---|---|
| ~250 - 280 | π→π | Associated with the benzene and thiophene electronic systems. |
| > 320 | π→π | Major absorption band due to the extended conjugated system. |
| > 380 | n→π* | Weak absorption from the carbonyl group, may be obscured. |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. najah.edu
While a crystal structure for this compound is not publicly available, predictions can be made based on related structures like 1H-indole-3-carbaldehyde. najah.edu The molecule is expected to be largely planar to maximize π-orbital overlap across the conjugated system, though some torsional angle between the indole and thiophene rings is likely due to steric hindrance. In the crystal lattice, molecules would likely be arranged in a way that facilitates intermolecular hydrogen bonding between the N-H group of one molecule and the aldehyde oxygen of a neighboring molecule, forming chains or sheets, a common packing motif for such compounds. najah.edu
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure and properties of molecules. Although specific DFT studies exclusively on 2-(2-Thienyl)-1H-indole-3-carbaldehyde are not prominent in the literature, extensive research on closely related analogues, such as 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, provides a clear blueprint for the types of analyses that can be performed. researchgate.net These studies typically involve geometry optimization of the molecule to find its most stable conformation, followed by calculations of various electronic and spectroscopic parameters.
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate the computational model.
Vibrational Spectroscopy (IR & Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For a related N-substituted indole-3-carbaldehyde, studies have shown that the calculated carbonyl stretching frequency appears lower than a typical aldehyde. researchgate.net This is attributed to the formyl group being coplanar with the indole (B1671886) ring, which allows for resonance conjugation that reduces the force constant of the C=O bond. researchgate.net
UV-Visible Spectroscopy: The electronic absorption properties can be predicted using Time-Dependent DFT (TD-DFT). In substituted indoles, the characteristic optical absorption of the indole ring often experiences a bathochromic (red) shift due to the electronic effects of the substituents. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental data, aiding in the structural confirmation of the molecule. researchgate.net
A representative comparison for an analogous compound, 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, highlights the strong correlation typically observed between computed and experimental values. researchgate.net
| Parameter | Spectroscopic Technique | Calculated Value (Representative) | Experimental Value (Representative) |
|---|---|---|---|
| C=O Stretch | FT-IR | 1655 cm⁻¹ | 1658 cm⁻¹ |
| N-H Stretch | FT-IR | 3100 cm⁻¹ | 3106 cm⁻¹ |
| Aldehydic Proton (CHO) | ¹H NMR | 10.1 ppm | 10.0 ppm |
| Carbonyl Carbon (CHO) | ¹³C NMR | 185.0 ppm | 184.7 ppm |
| Electronic Transition (λmax) | UV-Vis | 300 nm | 302 nm |
To predict how this compound might interact with other molecules, two key computational tools are the Molecular Electrostatic Potential (MEP) and Fukui functions.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It identifies regions that are rich or poor in electrons. For a molecule like this compound, the MEP surface would show a region of negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack or its ability to act as a hydrogen bond acceptor. The hydrogen on the indole nitrogen (N-H) would exhibit a positive potential (blue), marking it as a potential hydrogen bond donor site.
Fukui Functions: Fukui functions provide a more quantitative, atom-specific measure of reactivity. researchgate.net They identify which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. The nucleophilic Fukui function (f+) highlights sites susceptible to attack by nucleophiles, while the electrophilic Fukui function (f-) indicates sites prone to attack by electrophiles. researchgate.net For this compound, the carbonyl carbon would be a primary site for nucleophilic attack, while the indole and thiophene (B33073) rings would contain sites susceptible to electrophilic attack.
Molecular Docking Investigations of Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery.
Studies have utilized this compound as a starting scaffold to synthesize a series of derivatives evaluated as inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs). nih.govresearchgate.net HIV-1 reverse transcriptase is a critical enzyme for the replication of the HIV virus. sums.ac.ir Molecular docking experiments were performed to understand how these indole derivatives bind to the enzyme's non-nucleoside inhibitor binding pocket (NNIBP). nih.govnih.gov The results confirmed that the synthesized compounds bind effectively to the enzyme through a combination of interactions, including: nih.gov
Ring-stacking interactions: The aromatic indole and thiophene rings engage in favorable stacking with aromatic amino acid residues in the binding pocket.
Hydrogen bond interactions: Key functional groups on the derivatives, stemming from the original carbaldehyde, form hydrogen bonds with the protein backbone or side chains.
These docking studies were in strong agreement with the in-vitro inhibition data, where some derivatives showed potency greater than the reference drug Efavirenz. nih.gov This demonstrates that the 2-(2-thienyl)-1H-indole core is a highly effective scaffold for designing potent HIV-1 NNRTIs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to specific mechanistic properties)
Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These models can then be used to predict the activity of new, unsynthesized compounds.
While no specific QSAR studies focusing on a series derived directly and solely from this compound were identified, the methodology is widely applied to indole derivatives in general for various biological targets. tandfonline.comphyschemres.orgnih.gov A typical QSAR study involves:
Assembling a dataset of structurally related compounds with measured biological activity.
Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model. tandfonline.com
For a series of analogues based on the this compound scaffold, a QSAR model could elucidate which structural features (e.g., the size, electronics, or hydrogen bonding capacity of substituents at the aldehyde or indole nitrogen) are most critical for enhancing a specific biological activity, such as anti-HIV efficacy.
Molecular Dynamics Simulations (if applicable for interactions)
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations can assess the stability and dynamics of this interaction. nih.gov
No specific MD simulation studies for this compound were found in the reviewed literature. However, this technique represents a logical and powerful next step following docking studies. An MD simulation of a derivative of this compound bound to a target like HIV-1 reverse transcriptase could:
Validate the stability of the binding pose predicted by docking.
Reveal how water molecules at the binding interface mediate or stabilize the interaction.
Provide insights into the kinetics of ligand binding and unbinding, which can be more relevant to a drug's efficacy than binding affinity alone. youtube.com
Show conformational changes in the protein or ligand upon binding.
Such simulations are crucial for refining lead compounds in drug development by providing a more realistic and detailed picture of the molecular interactions at an atomic level. youtube.com
Applications of 2 2 Thienyl 1h Indole 3 Carbaldehyde As a Versatile Synthetic Building Block
Synthesis of Diverse Heterocyclic Scaffolds and Derivatives
The reactivity of the aldehyde functional group in 2-(2-thienyl)-1H-indole-3-carbaldehyde allows for its use in various condensation and cyclization reactions, leading to the formation of a multitude of heterocyclic systems. researchgate.netresearchgate.net
Formation of Hydrazone and Semicarbazone Derivatives
The aldehyde group of this compound readily undergoes condensation reactions with hydrazides and semicarbazides to form the corresponding hydrazone and semicarbazone derivatives. sathyabama.ac.in These reactions are typically carried out by refluxing the starting materials in a suitable solvent like ethanol (B145695). csic.esnih.gov The resulting hydrazones and semicarbazones are themselves important classes of compounds with a range of biological activities and can serve as intermediates for further synthetic transformations. csic.esresearchgate.netdergipark.org.tr
The general structure of these derivatives involves the replacement of the aldehydic oxygen with a nitrogen-containing moiety, creating a C=N double bond. dergipark.org.tr The synthesis of these compounds is often straightforward, with high yields achievable under relatively mild conditions. sathyabama.ac.in The formation of these derivatives highlights the utility of this compound as a precursor for generating molecular diversity. researchgate.net
Table 1: Examples of Hydrazone and Semicarbazone Synthesis
| Reactant | Product Type | Reaction Conditions |
| Hydrazine (B178648) Hydrate | Hydrazone | Reflux in ethanol |
| Phenylhydrazine (B124118) | Phenylhydrazone | Heating in ethanol with acid catalyst researchgate.net |
| Semicarbazide (B1199961) Hydrochloride | Semicarbazone | Reflux in aqueous ethanol csic.es |
| Thiosemicarbazide | Thiosemicarbazone | Reflux in ethanol |
Construction of Quinazolinone Frameworks
This compound is a key precursor in the synthesis of quinazolinone frameworks. These structures are formed through a condensation reaction with anthranilamide or its derivatives. nih.gov The reaction typically involves heating the two components in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This approach provides a direct route to 2-substituted quinazolin-4(3H)-ones, where the substituent at the 2-position is the 2-(2-thienyl)-1H-indol-3-yl group.
The resulting indolyl-substituted quinazolinones are of significant interest due to their potential biological activities, including antibacterial properties. nih.gov The versatility of this synthesis allows for the introduction of various substituents on both the indole (B1671886) and quinazolinone rings, enabling the creation of a library of compounds for structure-activity relationship studies. nih.gov
Preparation of Thiophene (B33073) Derivatives through Condensation Reactions
The aldehyde functionality of this compound can participate in condensation reactions to construct more complex molecules containing additional thiophene rings. researchgate.net For instance, it can react with compounds containing an active methylene (B1212753) group adjacent to a cyano group, such as malononitrile, in the presence of a base and elemental sulfur, which is a common method for synthesizing 2-aminothiophene derivatives known as the Gewald reaction. rroij.combohrium.com
These reactions expand the heterocyclic system, leading to the formation of fused or linked thiophene-indole structures. The resulting polycyclic aromatic compounds have applications in materials science and medicinal chemistry. nih.gov The ability to build upon the existing thiophene ring highlights the role of this compound as a versatile platform for synthesizing novel thiophene-containing molecules. mdpi.com
Design and Development of Compounds with Targeted Biological Interactions (Mechanism-Oriented)
The inherent structural features of this compound make it an attractive starting point for the rational design of molecules intended to interact with specific biological targets.
Precursors for Receptor Ligands and Enzyme Modulators
The indole nucleus is a well-known pharmacophore present in many biologically active compounds, including ligands for various receptors. researchgate.net For example, indole-containing compounds can act as ligands for the aryl hydrocarbon receptor (AhR). nih.gov By using this compound as a scaffold, medicinal chemists can synthesize derivatives designed to bind to specific receptors or modulate the activity of enzymes.
The aldehyde group provides a convenient handle for introducing a variety of functional groups and side chains, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a biological target. derpharmachemica.com This approach has been utilized to develop compounds with potential therapeutic applications.
Table 2: Potential Biological Targets for Derivatives
| Derivative Class | Potential Biological Target | Rationale |
| Modified Indole Core | Aryl Hydrocarbon Receptor (AhR) nih.gov | The indole ring is a known AhR ligand scaffold. |
| Quinazolinone Derivatives | Bacterial Enzymes nih.gov | Quinazolinones have demonstrated antibacterial activity. |
| Hydrazone Derivatives | Various Enzymes and Receptors | The hydrazone linkage allows for diverse substitutions to target specific binding pockets. |
Exploration in the Synthesis of Natural Product Analogues
Many natural products with significant biological activity contain the indole core structure. researchgate.net this compound can serve as a starting material for the synthesis of analogues of these natural products. By incorporating the thienyl group, chemists can create novel structures that may exhibit improved or altered biological profiles compared to the parent natural product.
This strategy allows for the exploration of structure-activity relationships and the development of new therapeutic agents based on natural product templates. The synthesis of these analogues often involves multi-step sequences where the aldehyde group of this compound is transformed into other functional groups or used to build more complex ring systems. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Protocols
While classical methods for the synthesis of indole-3-carbaldehydes, such as the Vilsmeier-Haack reaction, are well-established, future research is trending towards the development of more sustainable and efficient synthetic strategies. The Vilsmeier-Haack reaction, which involves the formylation of an electron-rich indole (B1671886) using a Vilsmeier reagent (typically generated from phosphorus oxychloride and a formamide (B127407) like DMF), is a robust method for introducing the carbaldehyde group at the C3 position of the 2-(2-thienyl)-1H-indole precursor. ijpcbs.comorganic-chemistry.orgsid.irwikipedia.org A patented one-pot method utilizing this cyclization reaction highlights its utility in producing such compounds. google.com
| Synthetic Approach | Description | Potential Advantages | Key Reagents |
| Vilsmeier-Haack Reaction | Classical formylation of the pre-formed 2-(2-thienyl)-1H-indole at the C3 position. | Well-established, reliable for many indole substrates. | POCl₃, DMF |
| Palladium-Catalyzed C-H Arylation/Formylation | A modern approach involving direct C-H activation and coupling, potentially in a one-pot sequence. | High atom economy, milder conditions, potential for broader substrate scope. | Palladium catalyst (e.g., Pd(OAc)₂), ligands, arylating agent, formyl source. |
| One-Pot Tandem Reactions | Multi-component reactions that assemble the core structure and introduce the functional groups in a single operation. | Increased efficiency, reduced purification steps, access to diverse derivatives. | Indium catalysts, various starting materials for Prins/Friedel-Crafts cyclizations. sid.ir |
Exploration of Asymmetric Synthesis for Chiral Derivatives
The carbaldehyde functional group on the 2-(2-Thienyl)-1H-indole-3-carbaldehyde scaffold is an ideal handle for introducing chirality, leading to the synthesis of enantiomerically pure derivatives with potential applications in asymmetric catalysis and medicine. Future research should focus on the asymmetric transformation of this aldehyde.
A promising avenue is the use of chiral auxiliaries, such as Evans' oxazolidinones, in asymmetric aldol (B89426) reactions. researchgate.netmiddlebury.eduresearchgate.net This well-established methodology allows for the diastereoselective formation of new carbon-carbon bonds, which, after cleavage of the auxiliary, would yield chiral alcohols. Similarly, sulfur-based chiral auxiliaries, like thiazolidinethiones, have shown excellent stereocontrol in aldol-type reactions and could be adapted for this purpose. scielo.org.mx Another key area would be the development of catalytic asymmetric reductions of the carbaldehyde to produce chiral alcohols, or catalytic asymmetric additions of nucleophiles (e.g., organometallic reagents, cyanides) to generate other chiral centers.
| Asymmetric Method | Target Chiral Moiety | Potential Catalyst/Auxiliary | Expected Outcome |
| Asymmetric Aldol Addition | Chiral β-hydroxy carbonyl derivative | Evans' Oxazolidinone Auxiliary | High diastereoselectivity in C-C bond formation. researchgate.net |
| Asymmetric Reduction | Chiral primary alcohol | Chiral Oxazaborolidine Catalyst | Enantioselective synthesis of 2-(2-thienyl)-1H-indol-3-yl)methanol. |
| Asymmetric Allylation | Chiral homoallylic alcohol | Chiral Lewis Acid or Organocatalyst | Enantioselective addition of an allyl group to the aldehyde. |
Advanced Computational Modeling for Structure-Reactivity and Structure-Mechanism Relationships
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of molecules like this compound. While specific computational studies on this exact molecule are lacking, future research in this area is critical. nih.gov
Expansion of Building Block Applications in Material Science or Catalysis
The conjugated π-system of the thienyl-indole core makes it an attractive building block for novel organic materials. Research has demonstrated that related structures, such as thieno[3,2-b]indoles and phenylthienyl derivatives, are effective organic semiconductors for applications in Organic Thin-Film Transistors (OTFTs) and as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netnih.govurfu.ruresearchgate.netresearchgate.netrsc.orgsemanticscholar.orgmdpi.com
Future work should explore the potential of this compound as a precursor for such materials. The carbaldehyde group can be readily converted into other functional groups (e.g., cyanoacrylic acid, malononitrile) to create D-π-A (Donor-π-Acceptor) dyes for DSSCs. researchgate.neturfu.ru The thienyl-indole moiety would act as the electron donor, with the potential for high molar absorptivity and efficient charge transfer.
Furthermore, the aldehyde can be used to synthesize Schiff base ligands. nveo.orgresearchgate.netajchem-b.comnih.govnveo.org These ligands, upon complexation with transition metals, could serve as novel catalysts for a variety of organic transformations, leveraging the unique electronic and steric properties of the thienyl-indole framework.
| Application Area | Role of the Compound | Key Molecular Feature | Example of Related Compound Performance |
| Dye-Sensitized Solar Cells (DSSCs) | Precursor for D-π-A dyes | Electron-rich thienyl-indole donor system | Thieno[2,3-b]indole-based dyes have achieved power conversion efficiencies (PCE) up to 6.3%. researchgate.net |
| Organic Semiconductors | Monomer for conjugated polymers or small molecule semiconductor | Extended π-conjugation across both heterocyclic rings | Phenylthienyl derivatives show p-channel characteristics with carrier mobility up to 1.7 x 10⁻⁵ cm²/Vs. nih.gov |
| Homogeneous Catalysis | Precursor for Schiff base ligands | N and potential S donor atoms for metal coordination | Metal complexes of indole-3-carbaldehyde Schiff bases exhibit catecholase activity. nveo.orgnveo.org |
Deepening Mechanistic Understanding of Biological Interactions
The indole scaffold is a "privileged structure" in medicinal chemistry, and the addition of a thiophene (B33073) ring often modulates biological activity. Derivatives of 2-arylindoles are known to exhibit a range of biological effects, including the inhibition of tubulin polymerization and protein kinases, which are critical targets in cancer therapy. csic.essemanticscholar.orgnih.govnih.gov
Future research should focus on elucidating the specific molecular mechanisms by which this compound derivatives exert their effects. For instance, studies on related arylthioindoles have shown that they bind to the colchicine (B1669291) site of β-tubulin, leading to cell cycle arrest. csic.esnih.gov It is crucial to investigate whether the 2-thienyl moiety enhances or alters this binding interaction. Molecular docking and co-crystallization studies could reveal the precise binding mode.
Similarly, various indole derivatives act as kinase inhibitors, such as for Vascular Endothelial Growth Factor Receptor (VEGFR) or Interleukin-2 inducible T-cell kinase (ITK). nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies are needed to understand how modifications to the thienyl and indole rings of the core scaffold influence kinase selectivity and potency. mdpi.commdpi.comnih.gov This mechanistic insight is vital for the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects.
Q & A
Basic: What are the standard synthetic routes for 2-(2-Thienyl)-1H-indole-3-carbaldehyde, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves the Vilsmeier-Haack reaction , where indole derivatives are formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For 2-(2-thienyl)-substituted indoles, the thienyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) prior to formylation. Key steps include:
- Substituent introduction : Palladium-catalyzed coupling of 2-thienylboronic acid with a halogenated indole precursor (e.g., 2-bromoindole) .
- Formylation : Reaction with POCl₃/DMF under anhydrous conditions at 0–5°C, followed by quenching with aqueous base to isolate the aldehyde .
Optimal yields (>70%) require strict moisture control and inert atmospheres. Purity is enhanced via recrystallization from ethanol/dichloromethane mixtures.
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Thienyl protons show characteristic splitting patterns (δ 6.8–7.5 ppm), while indole NH resonates near δ 11.5 ppm (DMSO-d₆) .
- FT-IR : A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ confirms the aldehyde group .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]+ calculated for C₁₃H₉NOS: 234.0382) validates molecular composition .
Advanced: How can researchers resolve contradictions in reported crystal structure data (e.g., bond angles, packing motifs) for this compound?
Methodological Answer:
Discrepancies often arise from polymorphism or solvatomorphism . To address this:
- Single-Crystal XRD : Use high-resolution datasets (Cu-Kα or Mo-Kα radiation) and refine structures with software like SHELXL (e.g., anisotropic displacement parameters for non-H atoms) .
- Comparative Analysis : Overlay experimental data (e.g., C3-C2-Thienyl bond angles) with DFT-optimized geometries (B3LYP/6-31G* level) to identify outliers caused by crystal packing forces .
Example: A reported C9-N1-C19 angle of 124.87° in XRD matched DFT calculations within 1.5°, confirming reliability .
Advanced: How do computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Workflow :
- Ligand Preparation : Optimize derivative geometries using Gaussian09 (B3LYP functional).
- Target Selection : Dock against proteins (e.g., 3JUS from PDB) using AutoDock Vina, focusing on H-bond interactions with active-site residues (e.g., ASP189, SER195) .
- Validation : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values from enzyme assays .
- Contingencies : Discrepancies may arise from solvent effects omitted in simulations; validate with MD simulations (AMBER) .
Advanced: What functionalization strategies enhance the reactivity of this compound for drug discovery?
Methodological Answer:
- Oxime Formation : React with hydroxylamine hydrochloride in ethanol (reflux, 4 h) to yield oxime derivatives, improving solubility and metal-chelation potential .
- Mannich Reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines (e.g., morpholine) in acetic acid, targeting antimicrobial activity .
- Click Chemistry : Azide-alkyne cycloaddition with propargyl bromide (CuI catalyst) generates triazole-linked hybrids for anticancer screening .
Advanced: How do electron-withdrawing/donating substituents on the thienyl ring affect the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase aldehyde electrophilicity, accelerating nucleophilic attack (e.g., Grignard additions). Observed rate constants (k) rise by 2–3× compared to unsubstituted analogs .
- Electron-Donating Groups (e.g., -OCH₃) : Reduce reactivity but improve stability. Use kinetic studies (UV-Vis monitoring at 280 nm) to quantify effects .
- Steric Effects : Bulkier groups (e.g., 2,5-dimethylthienyl) hinder access to the aldehyde, requiring polar aprotic solvents (DMF) to mitigate .
Advanced: What strategies optimize the synthesis of this compound for high-throughput applications?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction times from 12 h to 30 min (80°C, 300 W) while maintaining yields (~75%) .
- Flow Chemistry : Continuous processing with immobilized Pd catalysts (e.g., Pd/C pellets) minimizes catalyst leaching and improves reproducibility .
- In-Situ Monitoring : Use ReactIR to track aldehyde formation (C=O stretch at 1680 cm⁻¹) and automate quenching .
Advanced: How does this compound interact with biomolecules like DNA or enzymes?
Methodological Answer:
- DNA Intercalation : UV-Vis titration (hypochromicity at 260 nm) and viscosity measurements confirm intercalative binding, with binding constants (Kb) of ~10⁴ M⁻¹ .
- Enzyme Inhibition : Competitive inhibition of topoisomerase II (IC₅₀ = 12 µM) validated via fluorescence polarization assays. Docking reveals H-bonds with catalytic tyrosine residues .
- Cellular Uptake : Confocal microscopy (labeled derivatives) shows localization in the nucleus and mitochondria, correlating with apoptosis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
